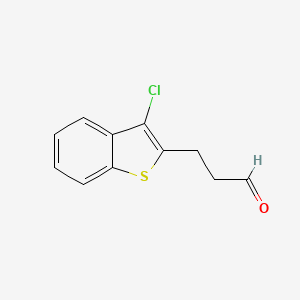
3-(3-chloro-1-benzothiophen-2-yl)propanal
Vue d'ensemble
Description
3-(3-chloro-1-benzothiophen-2-yl)propanal is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloro group at the 3-position of the benzothiophene ring and a propionaldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propanal typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base.
Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Propionaldehyde Group: The propionaldehyde group can be introduced through the reaction of the benzothiophene derivative with an appropriate aldehyde precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propanal can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid.
Reduction: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol.
Substitution: 3-(3-Amino-benzo[b]thiophen-2-yl)-propionaldehyde, 3-(3-Mercapto-benzo[b]thiophen-2-yl)-propionaldehyde.
Applications De Recherche Scientifique
3-(3-chloro-1-benzothiophen-2-yl)propanal has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro group and the aldehyde group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene
- 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propanal is unique due to the presence of both a chloro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H9ClOS |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
3-(3-chloro-1-benzothiophen-2-yl)propanal |
InChI |
InChI=1S/C11H9ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,7H,3,6H2 |
Clé InChI |
FZYHMPQXSQYXMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)CCC=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















